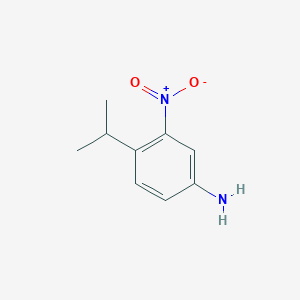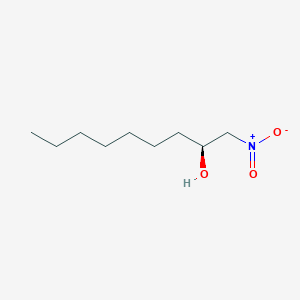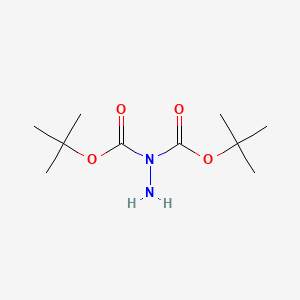
N-(2-Chloroethyl)aniline
Overview
Description
“N-(2-Chloroethyl)aniline” is an organic compound with the formula C6H5N(Et)(CH2CH2Cl) (Et = ethyl). It is a low-melting colorless solid that is an alkylating agent . The compound is a precursor to several cationic azo dyes via reaction of the chloroethyl group with tertiary amines or pyridine followed by azo coupling .
Synthesis Analysis
The synthesis of anilines, including “N-(2-Chloroethyl)aniline”, is a comprehensive process involving various reactions, mechanisms, and catalysts . The compound can be synthesized through the reaction of aniline and alkyl halides .Molecular Structure Analysis
The molecular structure of “N-(2-Chloroethyl)aniline” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The introduction of two chlorine atoms in aniline impacts the molecule’s charge distribution and enhances the interaction between the aromatic ring, chlorine atom, and amino group .Chemical Reactions Analysis
“N-(2-Chloroethyl)aniline” is an alkylating agent and can react with various compounds. It is a precursor to several cationic azo dyes via reaction of the chloroethyl group with tertiary amines or pyridine followed by azo coupling .Physical And Chemical Properties Analysis
“N-(2-Chloroethyl)aniline” is a low-melting colorless solid . It has a molar mass of 183.68 g·mol−1 and a melting point of 45.5–46.5 °C .Scientific Research Applications
Metabolic Activation in Antineoplastic Agents
N-(2-Chloroethyl)aniline, also known as aniline mustard, has been studied for its potential in antineoplastic (anti-cancer) applications. Research indicates its metabolic activation and conversion into various metabolites, including glucuronides and hydroxyanilines, which are significant in therapeutic contexts for cancer treatment. These metabolites, formed in the liver and found in serum and bile, are crucial for understanding the clinical applications of aniline mustard in cancer therapy (Connors et al., 1973).
Preparation of N-(Alkoxyethyl)anilines
Aniline derivatives, including N-(2-alkoxyethyl)anilines, can be synthesized through a process involving acylation, ring closure, and decarboxylation. This method is particularly useful for creating N-(2-alkoxyethyl)-2,6-disubstituted anilines, showcasing the chemical versatility and potential applications of N-(2-Chloroethyl)aniline in synthetic organic chemistry (Fancher et al., 1988).
Drug Delivery Systems for Brain Tumors
N-(2-Chloroethyl)aniline, when used in conjunction with magnetic nanoparticles (MNPs), enhances the therapeutic capacity and stability of certain drugs like BCNU, a compound for treating brain tumors. The study demonstrates how these nanoparticles can be targeted and concentrated at specific sites, potentially leading to more effective tumor treatment with lower therapeutic doses, thus reducing chemotherapy side effects (Hua et al., 2011).
Synthesis of Antineoplastic Derivatives
N-(2-Chloroethyl)aniline is integral in synthesizing various potentially antineoplastic substances. For instance, the creation of N-[N-(2-chloroethyl)-N-nitrosocarbamoyl]amino acids and their anilides explores new avenues in the development of antineoplastic agents. These compounds offer new possibilities in the realm of cancer therapeutics and demonstrate the chemical adaptability of N-(2-Chloroethyl)aniline (Tang & Eisenbrand, 1981).
Mechanism of Action
Safety and Hazards
Future Directions
Piperidines, including “N-(2-Chloroethyl)aniline”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
N-(2-chloroethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDILAZSFSAPMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239445 | |
| Record name | Aniline, N-(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
935-06-8 | |
| Record name | N-(2-Chloroethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, N-(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, N-(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-chloroethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane, trimethyl[3-(2-propynyloxy)-1-propynyl]-](/img/structure/B3058912.png)












